molecular formula C12H15FN2O4 B14251661 N-(5-Fluoro-2-nitrophenyl)-L-isoleucine CAS No. 479677-26-4

N-(5-Fluoro-2-nitrophenyl)-L-isoleucine

Cat. No.: B14251661
CAS No.: 479677-26-4
M. Wt: 270.26 g/mol
InChI Key: BMWNZXRABWMWLF-CPCISQLKSA-N
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Description

N-(5-Fluoro-2-nitrophenyl)-L-isoleucine is a synthetic compound that combines the structural features of a fluorinated aromatic ring and an amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2-nitrophenyl)-L-isoleucine typically involves the coupling of 5-fluoro-2-nitroaniline with L-isoleucine. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods utilize microreactors and automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2-nitrophenyl)-L-isoleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Reduction: N-(5-Amino-2-nitrophenyl)-L-isoleucine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Fluoro-2-nitrophenyl)-L-isoleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-nitrophenyl)-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions and halogen bonding. The nitro group may participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Fluoro-2-nitrophenyl)methanesulfonamide
  • N-(5-Fluoro-2-nitrophenyl)morpholin-4-amine

Uniqueness

N-(5-Fluoro-2-nitrophenyl)-L-isoleucine is unique due to the presence of the L-isoleucine moiety, which imparts chirality and potential bioactivity. This distinguishes it from other similar compounds that may lack the amino acid component .

Properties

CAS No.

479677-26-4

Molecular Formula

C12H15FN2O4

Molecular Weight

270.26 g/mol

IUPAC Name

(2S,3S)-2-(5-fluoro-2-nitroanilino)-3-methylpentanoic acid

InChI

InChI=1S/C12H15FN2O4/c1-3-7(2)11(12(16)17)14-9-6-8(13)4-5-10(9)15(18)19/h4-7,11,14H,3H2,1-2H3,(H,16,17)/t7-,11-/m0/s1

InChI Key

BMWNZXRABWMWLF-CPCISQLKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC1=C(C=CC(=C1)F)[N+](=O)[O-]

Canonical SMILES

CCC(C)C(C(=O)O)NC1=C(C=CC(=C1)F)[N+](=O)[O-]

Origin of Product

United States

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